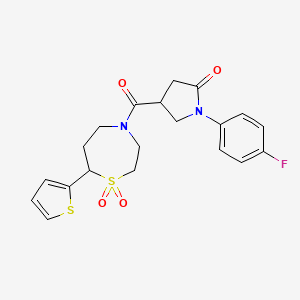

4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O4S2/c21-15-3-5-16(6-4-15)23-13-14(12-19(23)24)20(25)22-8-7-18(17-2-1-10-28-17)29(26,27)11-9-22/h1-6,10,14,18H,7-9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKBIKLTTAYCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one , identified by its CAS number 2034382-01-7, is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 419.4 g/mol. The structure features a thiazepane ring, which is a seven-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of thiophene groups and a carbonyl moiety contributes to its biological activity.

Antibacterial Activity

Research has indicated that the compound exhibits significant antibacterial properties. A study on similar thiazepane derivatives demonstrated moderate antibacterial activity against various bacterial strains with a minimum inhibitory concentration (MIC) greater than 100 µg/mL . The mechanism involves interference with bacterial cell membrane integrity, leading to cell lysis.

Antifungal Activity

In addition to antibacterial effects, the compound also displays antifungal activity. It has been shown to inhibit the growth of several fungal strains with an MIC value greater than 50 µg/mL . This suggests potential applications in treating fungal infections.

The biological activity of this compound is attributed to its ability to interact with essential cellular targets. It acts as a Michael acceptor, forming covalent bonds with thiol-containing biomolecules like cysteine residues in proteins. This interaction disrupts vital cellular functions, leading to antimicrobial effects .

Case Study 1: Antimicrobial Assessment

A recent study evaluated the antimicrobial activity of various thiophene-based compounds, including derivatives similar to the one . The findings highlighted that compounds with structural motifs akin to our target compound showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to target proteins involved in bacterial metabolism. These studies revealed strong binding interactions with dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), suggesting that these proteins could be potential targets for therapeutic intervention .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with other thiazepane derivatives:

| Compound | Biological Activity | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | Antibacterial | >100 | Membrane disruption |

| Compound B | Antifungal | >50 | Cell wall synthesis inhibition |

| Target Compound | Antibacterial & Antifungal | >100 / >50 | Michael addition reaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.